molecular formula C24H26O6 B2693406 Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851715-62-3

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2693406
CAS No.: 851715-62-3
M. Wt: 410.466
InChI Key: YOVHEWKELBMXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring methoxy-substituted aryl groups at the 4- and 6-positions of the cyclohexene ring. These derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones and exhibit diverse structural and physicochemical properties influenced by their substituents . This article compares the target compound with similar analogs, focusing on synthesis, crystallography, and intermolecular interactions.

Properties

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-5-30-24(26)23-20(19-14-18(28-3)10-11-22(19)29-4)12-16(13-21(23)25)15-6-8-17(27-2)9-7-15/h6-11,13-14,20,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHEWKELBMXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound belonging to the class of cyclohexenone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C22H24O5
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 1421823-20-2

1. Antimicrobial Activity

Cyclohexenone derivatives have been studied for their antimicrobial properties. A case study evaluating the antimicrobial effects of related compounds found that they exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow

2. Antioxidant Activity

The antioxidant potential of cyclohexenone derivatives has been attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In studies, compounds similar to this compound demonstrated significant radical scavenging ability.

Concentration (µg/mL) % Inhibition IC50 (µg/mL)
0.195.0319.9
0.585.00-
175.00-

3. Anti-inflammatory Activity

Research indicates that cyclohexenone derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammation and microbial metabolism.
  • Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, making these compounds effective in neutralizing reactive oxygen species.
  • Cell Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into lipid membranes, causing structural damage.

Case Studies

A notable study evaluated a series of cyclohexenone derivatives for their anticancer properties. Results indicated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Cyclohexenone derivatives share a common core structure but differ in substituents on the aryl rings. Key analogs include:

Compound Name Substituents (4-/6-positions) Key Structural Observations Reference ID
Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-MeO-C₆H₄ / 4-Cl-C₆H₄ Dihedral angles: 66.82° (A) and 73.68° (B) between aryl rings; envelope conformation (Q = 0.51 Å) .
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-F-C₆H₄ / 4-Cl-C₆H₄ Dihedral angles: 89.9° (A) and 76.4° (B); half-chair (Q = 0.477 Å) and screw-boat conformations .
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 4-OH-C₆H₄ / 6-MeO-naphthyl Dihedral angle: 58.6° between naphthyl rings; disordered carboxylate group .
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-F-C₆H₄ / 4-F-C₆H₄ Dihedral angles: 79.7° and 73.7° in symmetry-independent molecules .

Key Observations :

  • Methoxy vs.
  • Dihedral Angles : Aryl rings with electron-withdrawing groups (Cl, F) exhibit larger dihedral angles (76–90°) compared to methoxy-substituted analogs (66–74°), suggesting reduced steric hindrance with methoxy groups .
  • Conformational Flexibility : Puckering parameters (Q, θ, φ) vary with substituents. Methoxy derivatives predominantly adopt envelope conformations, while halogenated analogs show screw-boat or half-chair distortions .

Comparison of Methods :

  • Conventional refluxing (8–12 hours) vs. microwave-assisted synthesis (5 minutes) demonstrates efficiency improvements.
  • Solvent choices (ethanol, toluene-DMF mixtures) influence crystal quality and polymorphism .

Crystallographic and Packing Analysis

Puckering Parameters :

  • Envelope Conformation : Observed in methoxy-substituted derivatives (Q = 0.51 Å, θ = 124.6° ).
  • Screw-Boat/Half-Chair : Common in halogenated analogs (Q = 0.477–0.579 Å, θ = 50–112° ).

Intermolecular Interactions :

  • C–H⋯O Bonds : Stabilize layers in methoxy derivatives .
  • Halogen Bonding : C–Cl⋯F interactions (3.12 Å) in fluorinated analogs .
  • C–H⋯π Interactions : Observed in naphthyl-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.